![molecular formula C10H8F3N3O2 B13052645 Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. These types of compounds are known for their significant biological activities and are often found in medicinal and pharmaceutical chemistry . The compound’s structure includes a triazole ring fused with a pyridine ring, which is further substituted with an ethyl ester and a trifluoromethyl group.
Méthodes De Préparation
The synthesis of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through various methods. One eco-friendly method involves the use of microwave irradiation. This method is catalyst-free and additive-free, utilizing enaminonitriles and benzohydrazides. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Analyse Des Réactions Chimiques
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like NaOCl or Pb(OAc)4.
Reduction: Reduction reactions can transform the nitrile group into various functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Cycloaddition: The nitrile group can participate in [3 + 2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds.
Applications De Recherche Scientifique
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with various molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific signaling pathways, leading to its therapeutic effects in treating various disorders.
Comparaison Avec Des Composés Similaires
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities.
Propriétés
Formule moléculaire |
C10H8F3N3O2 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
ethyl 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-14-8-6(10(11,12)13)4-3-5-16(8)15-7/h3-5H,2H2,1H3 |
Clé InChI |
ZPMXFQUSOJJEGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN2C=CC=C(C2=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


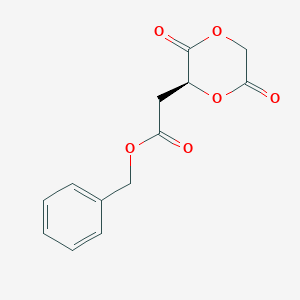
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

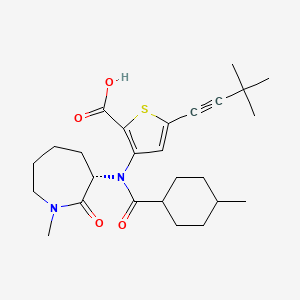
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
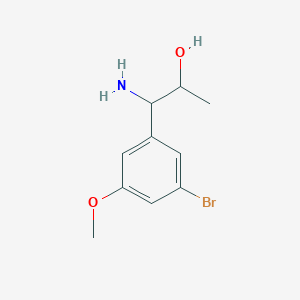
![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
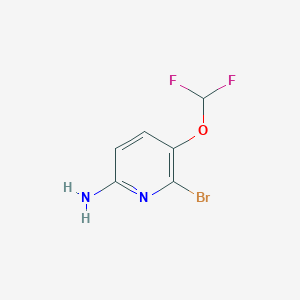
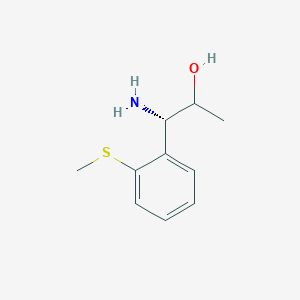
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
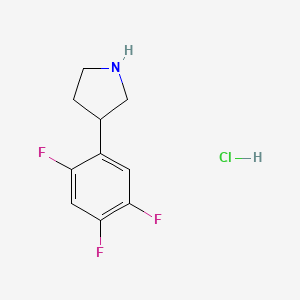

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)

